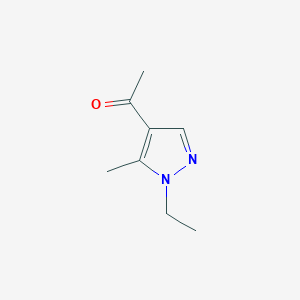

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the CAS Number: 946658-63-5 . It has a molecular weight of 152.2 and its IUPAC name is 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone . The InChI code for this compound is 1S/C8H12N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5H,4H2,1-3H3 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone , have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structure verification, which showed promising in vitro activity against promastigote forms of parasites .

Antibacterial Properties

These compounds also exhibit noteworthy antibacterial properties. The diverse pharmacological effects of pyrazoles make them valuable in developing new treatments against various bacterial infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of pyrazole derivatives are among their significant biological properties. These effects make them potential candidates for the development of new anti-inflammatory and pain-relief medications .

Anticancer Potential

Pyrazole compounds have been studied for their anticancer properties. Their ability to bind with high affinity to multiple receptors is beneficial in the development of new cancer therapies .

Anticonvulsant Activity

The anticonvulsant activity of pyrazoles is another area of interest, suggesting their use in treating convulsive disorders .

Anthelmintic Effects

These compounds are known to possess anthelmintic effects, which could be useful in treating parasitic worm infections .

Antioxidant Properties

Pyrazole derivatives exhibit antioxidant properties, which are important in protecting cells from oxidative stress and may have implications in various diseases .

Herbicidal Applications

The herbicidal properties of pyrazoles have been explored, indicating their potential use in agricultural practices to control unwanted plant growth .

Each of these applications demonstrates the versatility and potential of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone in scientific research and pharmaceutical development.

BMC Chemistry - Antileishmanial and Antimalarial Evaluation IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Future Journal of Pharmaceutical Sciences - A brief review of the biological potential of indole derivatives

Mechanism of Action

Target of Action

The primary targets of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone are currently unknown . This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .

Mode of Action

It’s worth noting that other pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

As mentioned earlier, other pyrazole derivatives have been reported to exhibit various biological activities .

Action Environment

The action, efficacy, and stability of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the biological system . .

properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPHHJNFNUVBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)

![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)

![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)

![N-(4-(benzyloxy)phenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2904060.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)

![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)

![N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2904065.png)